molecular formula C22H26N2O7 B14036810 Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Cat. No.: B14036810
M. Wt: 430.5 g/mol
InChI Key: AMOSSTKBTVKFNW-DSJAQNLYSA-N
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Description

Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-45-7) is a stereochemically defined piperidine derivative with the molecular formula C22H26N2O7 and an average molecular weight of 430.457 . The compound features two stereocenters at the 2S and 5R positions, contributing to its distinct reactivity and biological interactions. Its oxalate salt form enhances stability and crystallinity, making it suitable for synthetic applications.

This compound is a critical intermediate in pharmaceutical synthesis, notably in the preparation of anti-inflammatory heterocycles such as (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, which demonstrated promising anti-inflammatory activity in carrageenan-induced rat paw edema models . It is also structurally related to intermediates in the synthesis of avibactam, a β-lactamase inhibitor .

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid

InChI

InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18?,19-;/m0./s1

InChI Key

AMOSSTKBTVKFNW-DSJAQNLYSA-N

Isomeric SMILES

C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • Starting Material: L-glutamic acid or its sodium salt is used as a cheap and readily available starting material.
  • Initial Esterification: L-glutamic acid is esterified in the presence of an acidic agent to form an ester intermediate (Compound III).
  • Alkylation: Compound III reacts with 2-halogen-acetate under alkaline conditions to yield Compound IV.

Cyclization and Formation of Piperidin-5-one Intermediate

  • Compound IV undergoes intramolecular condensation and cyclization promoted by strong alkali to produce piperidin-5-one-2S-formate, establishing the piperidine ring system with the correct stereochemistry.

Formation of Benzyloxyamino Derivative

  • The piperidin-5-one-2S-formate intermediate reacts with benzylhydroxylamine hydrochloride in the presence of alkali, forming 5-benzyloxyimino piperidine-2S-formate.

Reduction and Chiral Resolution

  • The imino compound is reduced (commonly by catalytic hydrogenation or chemical reducing agents) to yield the 5R-benzyloxyaminopiperidine-2S-formate.
  • Chiral resolution is performed to isolate the desired stereoisomer with high enantiomeric purity (>99%).

Formation of Oxalate Salt

  • The free base is converted into its oxalate salt by treatment with oxalic acid, improving stability and crystallinity.
  • The oxalate salt is the isolated final product, this compound.

Comparative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Esterification L-glutamic acid, acidic agent Ester intermediate (Compound III) Simple, cost-effective starting material
2 Alkylation 2-halogen-acetate, alkaline conditions Compound IV Introduces side chain for ring closure
3 Cyclization Strong alkali Piperidin-5-one-2S-formate Forms piperidine ring with stereocontrol
4 Condensation with benzylhydroxylamine Benzylhydroxylamine hydrochloride, alkali 5-benzyloxyimino piperidine-2S-formate Introduces benzyloxyamino group
5 Reduction and chiral resolution Reducing agent (e.g., catalytic hydrogenation) 5R-benzyloxyaminopiperidine-2S-formate Achieves desired stereochemistry and purity
6 Salt formation Oxalic acid This compound Final stable salt form

Summary Table of Key Properties and Synthesis Highlights

Property/Aspect Details
Starting Material L-glutamic acid or sodium salt
Key Intermediate Piperidin-5-one-2S-formate
Functional Group Introduced Benzyloxyamino group via benzylhydroxylamine
Stereochemistry (2S,5R) configuration, >99% enantiomeric purity
Salt Form Oxalate salt for stability
Environmental Impact Reduced waste, fewer solvents, greener process
Industrial Application Intermediate for avibactam synthesis

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzyloxyamino group to other amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, is a chemical compound with a molecular weight of approximately 430.45 g/mol. It's a derivative of piperidine, which features a piperidine ring substituted with a benzyloxy amino group and a carboxylate moiety. The oxalate component indicates that it forms a salt with oxalic acid, influencing its solubility and reactivity in chemical environments.

Basic Information:

  • CAS No.: 1171080-45-7
  • Molecular Formula: C22H26N2O7
  • MDL Number: MFCD29472311

Scientific Research Applications

This compound is used in several scientific research applications:

  • As a reactant: It is used as a reactant in the synthesis of Avibactam .
  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: It serves as a precursor in developing pharmaceutical agents, particularly those with antibacterial properties.
  • Industry: It is utilized in producing fine chemicals and specialty materials.

Role as an intermediate for Avibactam

Mechanism of Action

The mechanism of action of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring structure provides a scaffold that enhances binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Structural Differences Similarity Score Applications References
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (1416134-48-9) C17H24N2O7 Ethyl ester instead of benzyl ester; lower molecular weight (368.38 vs. 430.457) 0.99 Avibactam synthesis; certified reference material
Ethyl 6-phenylpiperidine-2-carboxylate (1137664-24-4) C14H19NO2 Lacks benzyloxyamino group; phenyl substituent at C6 0.67 Non-specific intermediates in alkaloid synthesis
Methyl N-Cbz-piperidine-2-carboxylate (180609-56-7) C15H19NO4 Methyl ester and Cbz-protected amine; no oxalate counterion 0.64 Peptide coupling; protecting group strategies
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (87269-87-2) C19H24ClNO2 Fused cyclopentapyrrole ring system; hydrochloride salt 0.71 Neurological target exploration

Key Findings:

Ethyl derivatives are preferred in avibactam synthesis due to easier deprotection steps .

Stereochemical Specificity :

  • The (2S,5R) configuration is critical for biological activity. For example, the anti-inflammatory heterocycle derived from this compound retained stereochemical integrity, which correlated with efficacy in vivo .

Similarity Scores :

  • The ethyl analog (CAS 1416134-48-9) has a near-identical similarity score (0.99), reflecting its role as a direct structural variant .
  • Lower scores (e.g., 0.64–0.71) highlight reduced functional overlap with N-Cbz or cyclopentapyrrole derivatives .

Pharmacological Relevance: Unlike simpler piperidine carboxylates (e.g., ethyl 6-phenylpiperidine-2-carboxylate), the benzyloxyamino group in the target compound enables interactions with inflammatory mediators, as demonstrated in preclinical studies .

Notes

  • Stereochemical Integrity : The (2S,5R) configuration must be rigorously controlled during synthesis to ensure biological efficacy .
  • Industrial Use : Both benzyl and ethyl variants are certified reference materials (≥95% purity), underscoring their importance in quality control for API manufacturing .

Biological Activity

Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate ethanedioate, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.

  • Molecular Formula : C22H26N2O7
  • Molar Mass : 430.451 g/mol
  • CAS Number : 1171080-45-7
  • Synonyms : Avibactam Intermediate, Difethialone Impurity 3

Antibacterial Properties

This compound is primarily recognized as an intermediate in the synthesis of Avibactam, a β-lactamase inhibitor used in the treatment of bacterial infections. The compound exhibits significant antibacterial activity against various strains of bacteria by inhibiting the action of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

The compound's mechanism involves binding to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics. This action restores the efficacy of these antibiotics against resistant bacterial strains. Research indicates that the oxalate moiety may enhance solubility and stability, contributing to its effectiveness in biological systems .

Synthesis Pathway

The synthesis of this compound involves several steps, often starting from piperidine derivatives. The process includes:

  • Formation of the Piperidine Base : The initial step typically involves the reaction of piperidine with benzyloxy and amino groups.
  • Carboxylation : The introduction of the carboxylate group is achieved through carboxylic acid derivatives.
  • Oxalate Salt Formation : Finally, the compound is converted into its oxalate form to enhance its pharmacological properties.

Research Findings

A notable study highlighted the compound's role in enhancing the efficacy of existing antibiotics against resistant strains. In vitro tests demonstrated that when combined with common β-lactams, it significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Antibacterial Inhibits β-lactamases; enhances antibiotic efficacy
Mechanism Binds to β-lactamase active sites
Synthesis Multi-step process involving piperidine derivatives

Q & A

Q. Critical Conditions :

  • Use of chiral starting materials (e.g., L-pyroglutamic acid) to ensure enantiomeric purity .
  • Low-temperature reactions (-12°C) to minimize epimerization .
  • Anhydrous solvents and inert atmospheres to prevent hydrolysis .

How can researchers optimize the diastereomeric excess of this compound during synthesis?

Advanced Research Question
Optimization strategies include:

  • Chiral Resolution : Use of chiral HPLC with validated methods (e.g., Chiralpak® columns) to separate diastereomers and quantify purity .
  • Reaction Monitoring : Real-time NMR or LC-MS to track stereochemical integrity during key steps like benzyloxyamine introduction .
  • Temperature Control : Maintaining sub-zero temperatures during nucleophilic substitutions to suppress racemization .

Q. Validation :

  • Diastereomeric excess (de) ≥98% can be confirmed via integration of HPLC peaks or 1H NMR splitting patterns .

What purification techniques are effective for isolating this compound from reaction mixtures?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to isolate the oxalate salt with high purity .
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .
  • Solvent Selection : Dichloromethane or THF for solubility adjustments, avoiding protic solvents that may hydrolyze the ester .

Q. Impact of Solvent Choice :

  • Polar aprotic solvents enhance yield but require careful drying to prevent oxalate salt decomposition .

What strategies mitigate epimerization risks during synthesis and handling of this compound?

Advanced Research Question

  • pH Control : Buffered conditions (pH 6–7) during benzyloxyamine coupling to avoid base-catalyzed epimerization .
  • Low-Temperature Storage : Store intermediates at -20°C to slow racemization .
  • Inert Atmosphere : Use argon or nitrogen during sensitive steps (e.g., esterification) .

Q. Validation :

  • Compare optical rotation values before and after storage to assess stability .

How is the stereochemistry of this compound confirmed?

Basic Research Question

  • X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline intermediates .
  • 2D NMR : NOESY or COSY to verify spatial relationships between protons (e.g., piperidine ring substituents) .
  • Optical Rotation : Compare experimental [α]D values with literature data for chiral intermediates .

What are key considerations in designing kinetic studies for β-lactamase inhibitory activity of derivatives?

Advanced Research Question

  • Enzyme Assays : Use purified β-lactamases (e.g., TEM-1, CTX-M-15) with nitrocefin as a chromogenic substrate to measure IC50 .
  • Structure-Activity Relationship (SAR) : Modify the piperidine ring’s substituents (e.g., benzyloxyamine position) and evaluate inhibitory potency .
  • Molecular Dynamics (MD) Simulations : Predict binding modes of the compound to active-site serine residues .

Q. Experimental Design :

  • Include positive controls (e.g., clavulanic acid) and assess time-dependent inhibition to classify reversibility .

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